molecular formula C22H19N5O2 B2797016 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea CAS No. 2034417-22-4

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea

Cat. No.: B2797016
CAS No.: 2034417-22-4
M. Wt: 385.427
InChI Key: IBCRSGHWGFEFMX-UHFFFAOYSA-N
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Description

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea is a complex organic compound that features a triazine ring fused with a benzene ring, along with a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through a cyclization reaction involving appropriate precursors. The diphenylurea moiety is then introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diphenylurea moiety may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound shares the triazine ring structure but differs in its substituents and overall structure.

    4H-benzo[d][1,3]oxazines: These compounds have a similar benzene-fused ring system but differ in the heterocyclic components.

Uniqueness

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea is unique due to its combination of a triazine ring with a diphenylurea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21-19-13-7-8-14-20(19)24-25-26(21)16-15-23-22(29)27(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRSGHWGFEFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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